molecular formula C12H11BrN2O3 B1394341 Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216696-40-0

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1394341
M. Wt: 311.13 g/mol
InChI Key: AHFAPNTUKUAHRX-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound. The molecule contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also has a bromobenzyl group attached to it, which suggests that it might have interesting reactivity .


Synthesis Analysis

While the exact synthesis route for this compound isn’t available, compounds with similar structures are often synthesized via the Williamson Ether Synthesis . This involves the reaction of an alkoxide ion with an alkyl halide .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is recognized for its role as a versatile building block in medicinal chemistry. It is used in synthesizing a range of biologically relevant molecules due to its bifunctional nature. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate are prepared using mild reaction conditions, forming new series of 3,5-disubstituted 1,2,4-oxadiazole building blocks integrated into biologically active compounds (Ž. Jakopin, 2018).

Synthesis and Crystal Structures

The compound is also instrumental in the synthesis and crystal structure analysis of various derivatives. For example, derivatives like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles have been synthesized from related compounds, providing insights into configurations and interactions at the molecular level (De-Qiang Qi et al., 2015).

Ring Transformations

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is used in ring transformations to create various derivatives. These transformations lead to the production of 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, showcasing the flexibility of this compound in chemical synthesis (R. Milcent et al., 1991).

Antimicrobial Activity

This compound has shown potential in creating molecules with significant biological activities. For example, a synthesized compound containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings demonstrated low effectiveness on certain bacterial species and high antileishmanial activity. This highlights its potential use in antimicrobial applications (R. Ustabaş et al., 2020).

Synthesis of Novel Derivatives

Its use extends to the synthesis of novel derivatives with antimicrobial activity. For instance, 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives have been synthesized and characterized, displaying promising antimicrobial activity against various strains of bacteria and fungi (A. Kaneria et al., 2016).

properties

IUPAC Name

ethyl 5-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFAPNTUKUAHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
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Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 6
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

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